

# An In-depth Technical Guide to Amino-PEG9-Amine: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: Amino-PEG9-Amine

Cat. No.: B605475

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## Introduction

**Amino-PEG9-Amine** is a discrete polyethylene glycol (dPEG®) linker characterized by a chain of nine ethylene glycol units flanked by primary amine groups at both termini. This bifunctional linker is a cornerstone in modern bioconjugation, drug delivery, and nanotechnology, offering a unique combination of hydrophilicity, biocompatibility, and precisely defined length. Its homobifunctional nature allows for the crosslinking of molecules or the modification of surfaces with reactive amine functionalities. This guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of **Amino-PEG9-Amine**, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

## Structure and Physicochemical Properties

The fundamental structure of **Amino-PEG9-Amine** consists of a 29-atom backbone, providing a well-defined spacer length for conjugation applications. The terminal primary amine groups are reactive towards a variety of functional groups, most notably carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), forming stable amide bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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Figure 1. Chemical Structure of **Amino-PEG9-Amine**

# Quantitative Data Summary

The following tables summarize the key physicochemical properties of **Amino-PEG9-Amine**.

Table 1: General Properties

Property	Value	Reference(s)
Chemical Formula	C <sub>20</sub> H <sub>44</sub> N <sub>2</sub> O <sub>9</sub>	[2][4]
Molecular Weight	~456.58 g/mol	
CAS Number	474082-35-4	
Appearance	Liquid or low-melting solid	
Purity	>95% (typically >98%)	

Table 2: Solubility and Stability

Property	Description	Reference(s)
Solubility	Soluble in water and aqueous buffers. Soluble in many organic solvents such as DMSO, DMF, and dichloromethane.	
Storage	Recommended storage at -20°C for long-term stability. Can be stored at 2-8°C for short periods.	
Shipping	Typically shipped at ambient temperature as it is stable for short durations.	
Amide Bond Stability	The amide bond formed upon conjugation is generally stable under physiological conditions. Hydrolysis can occur under strongly acidic or basic conditions.	

## Core Applications and Experimental Protocols

**Amino-PEG9-Amine** is a versatile tool in bioconjugation, primarily used as a linker to connect two molecules or to functionalize a surface. Its applications span across drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the development of hydrogels and surface modifications of nanoparticles. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.

## General Bioconjugation Workflow

The following diagram illustrates a typical workflow for conjugating a protein to another molecule (e.g., a small molecule drug) using **Amino-PEG9-Amine** as a crosslinker.

Figure 2. General Bioconjugation Workflow

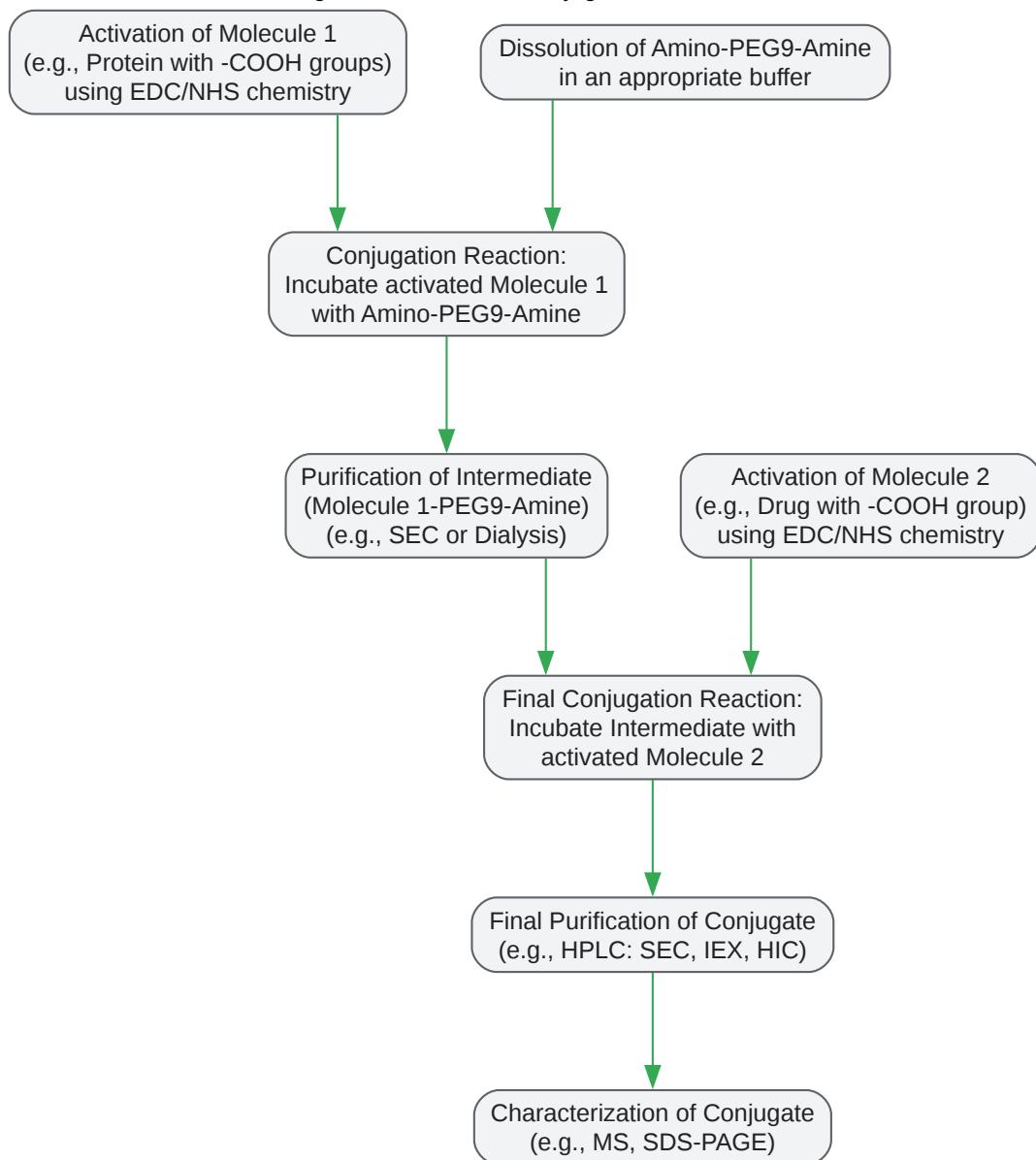
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Figure 2. General Bioconjugation Workflow

## Experimental Protocol: Conjugation to Carboxylic Acids

This protocol describes the conjugation of **Amino-PEG9-Amine** to a molecule containing a carboxylic acid group using carbodiimide chemistry.

### Materials:

- Molecule with a carboxylic acid group (-COOH)
- **Amino-PEG9-Amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Quenching Solution: e.g., hydroxylamine or Tris buffer
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

### Procedure:

- Reagent Preparation:
  - Dissolve the -COOH containing molecule in Activation Buffer.
  - Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.
  - Dissolve **Amino-PEG9-Amine** in Conjugation Buffer.
- Activation of Carboxylic Acid:
  - Add EDC and NHS to the solution of the -COOH containing molecule.
  - Incubate for 15-30 minutes at room temperature to form the NHS ester.

- Conjugation Reaction:
  - Add the activated molecule solution to the **Amino-PEG9-Amine** solution.
  - Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
- Quenching:
  - Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification:
  - Purify the resulting conjugate using an appropriate chromatography technique such as Size Exclusion Chromatography (SEC) to remove unreacted reagents.

## Experimental Protocol: Conjugation to NHS Esters

This protocol outlines the reaction of **Amino-PEG9-Amine** with an NHS ester-activated molecule.

### Materials:

- NHS ester-activated molecule
- **Amino-PEG9-Amine**
- Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.2-8.5
- Anhydrous DMF or DMSO

### Procedure:

- Reagent Preparation:
  - Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.
  - Dissolve **Amino-PEG9-Amine** in the Reaction Buffer.

- Conjugation Reaction:
  - Add the dissolved NHS ester to the **Amino-PEG9-Amine** solution.
  - Incubate for 1-2 hours at room temperature.
- Purification:
  - Purify the conjugate using a suitable method like dialysis or SEC to remove excess reagents and byproducts.

## Role in Advanced Drug Delivery Systems

**Amino-PEG9-Amine** is a critical component in the design of sophisticated drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG component enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.

The following diagram illustrates the mechanism of action of an ADC utilizing a PEG linker.

Figure 3. ADC Mechanism of Action

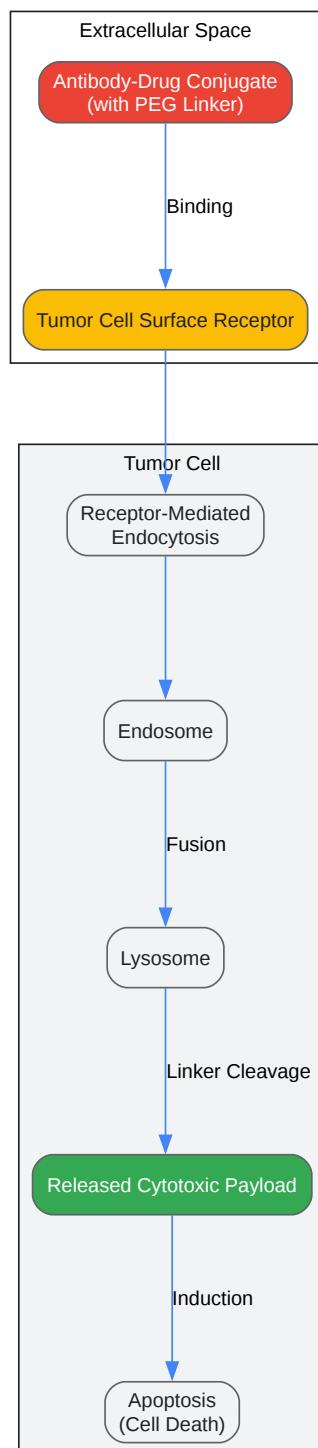
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Figure 3. ADC Mechanism of Action

## Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, for which **Amino-PEG9-Amine** can be a building block, is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG component can enhance the solubility and cell permeability of the PROTAC molecule.

## Conclusion

**Amino-PEG9-Amine** is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, bifunctionality, and favorable physicochemical properties make it an ideal linker for a wide range of applications, from fundamental bioconjugation studies to the development of next-generation therapeutics. The protocols and diagrams provided in this guide serve as a starting point for the successful implementation of **Amino-PEG9-Amine** in your research endeavors.

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